(2-Cyano-4-fluorophenyl)methanesulfonamide
CAS No.: 1258652-33-3
Cat. No.: VC3381502
Molecular Formula: C8H7FN2O2S
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258652-33-3 |
|---|---|
| Molecular Formula | C8H7FN2O2S |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | (2-cyano-4-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H7FN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) |
| Standard InChI Key | ICDZDMBUQKYZAJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N |
| Canonical SMILES | C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N |
Introduction
(2-Cyano-4-fluorophenyl)methanesulfonamide is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C8H8FNO2S. This compound is notable for its utility in various chemical syntheses and biological applications due to its reactivity profile, which is enhanced by the presence of the cyano and sulfonamide groups.
Synthesis
The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonamide typically involves reducing (2-Cyano-4-fluorophenyl)methanesulfonyl chloride using reducing agents like lithium aluminum hydride. This process is crucial for producing the sulfonamide group from the sulfonyl chloride precursor.
Safety and Toxicity
Safety data for (2-Cyano-4-fluorophenyl)methanesulfonamide indicate potential risks associated with skin contact, eye exposure, and inhalation. Skin contact may cause inflammation, while eye exposure can lead to redness and severe damage. Inhalation may irritate the lungs and respiratory system. Overexposure could result in serious illness or death .
| Exposure Route | Potential Effects |
|---|---|
| Skin Contact | Inflammation, itching, scaling, reddening, blistering |
| Eye Contact | Redness, pain, severe eye damage |
| Inhalation | Irritation of lungs and respiratory system |
Research Findings and Future Directions
Research into (2-Cyano-4-fluorophenyl)methanesulfonamide is ongoing, with potential applications in pharmaceutical chemistry and biological research. The compound's unique combination of functional groups makes it suitable for applications requiring high reactivity and selectivity. Future studies may explore its interactions with biological targets and its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume